N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways due to their wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary greatly depending on the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities , which would result in various molecular and cellular effects depending on the specific targets and pathways affected.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
実験室実験の利点と制限
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying B-cell signaling pathways and the role of BTK in B-cell malignancies. This compound has also demonstrated good pharmacokinetic properties, which allows for easy administration in animal models. However, this compound has limitations in terms of its specificity for BTK. It may also inhibit other kinases in the same family, which could lead to off-target effects and potential toxicity.
将来の方向性
There are several future directions for the development of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents, such as venetoclax and rituximab. These combination therapies may have synergistic effects and improve the efficacy of this compound in the treatment of B-cell malignancies. Another future direction is the evaluation of this compound in other types of cancer, such as solid tumors, where BTK may play a role in tumor progression. Finally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in the treatment of B-cell malignancies.
合成法
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide involves a multi-step process, starting with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiophenol to form the thiazole intermediate. The thiazole intermediate is then coupled with 2-(2-hydroxyphenyl)ethylamine to form the final product, this compound.
科学的研究の応用
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxyacetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancy cells. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-10-17(22)20-15-9-5-3-7-13(15)16-11-24-18(21-16)12-6-2-4-8-14(12)19/h2-9,11H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCCDCQECBOEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。